molecular formula C17H13ClF3N3O B2942249 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-42-1

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2942249
CAS No.: 860786-42-1
M. Wt: 367.76
InChI Key: QDTUEQBFPFYANC-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazol-3-one derivative featuring a 1,2,4-triazole ring substituted at positions 2, 4, and 4. Its structure includes:

  • 4-position: A 3-chlorophenyl group, contributing electron-withdrawing effects and influencing aromatic stacking interactions.
  • 5-position: A methyl group, enhancing steric bulk and hydrophobicity.
  • 2-position: A 3-(trifluoromethyl)benzyl moiety, which introduces strong electron-withdrawing and lipophilic properties due to the trifluoromethyl (-CF₃) group.

The triazol-3-one core is planar, with substituents arranged to optimize intermolecular interactions. The compound’s molecular formula is C₁₇H₁₂ClF₃N₃O, and its molecular weight is 374.75 g/mol. Its structural uniqueness lies in the combination of chloro and trifluoromethyl groups, which may enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-4-2-5-13(8-12)17(19,20)21)16(25)24(11)15-7-3-6-14(18)9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTUEQBFPFYANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one , with the molecular formula C17H13ClF3N3OC_{17}H_{13}ClF_3N_3O, is a member of the triazole family known for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including antibacterial, antifungal, and cytotoxic activities.

  • Molecular Weight : 367.8 g/mol
  • LogP : 4.1 (indicating lipophilicity)
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 3

These properties suggest that the compound has a significant potential for membrane permeability and bioactivity.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit notable antibacterial effects. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances antibacterial potency due to increased hydrophobic interactions and improved binding affinity to bacterial targets.

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus (MRSA)12.5 - 25
Compound BE. coli25 - 50
Target CompoundBacillus subtilisTBD

Antifungal Activity

The antifungal efficacy of triazole derivatives is well-documented. Compounds structurally related to the target compound have been tested against Candida albicans and Aspergillus niger, showing MIC values ranging from 1.6 µg/mL to 25 µg/mL. The incorporation of electron-withdrawing groups significantly enhances antifungal activity.

CompoundTarget FungusMIC (µg/mL)
Compound CC. albicans1.6 - 25
Compound DA. niger12.5 - 25
Target CompoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have indicated that triazole derivatives can inhibit the growth of various cancer cell lines. For example, a related compound was found to be effective against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicating significant cytotoxic potential.

Cell LineIC50 (µM)
SISOTBD
RT-112TBD

The biological activity of the target compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in fungal ergosterol synthesis, disrupting cell membrane integrity.
  • DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial or fungal membranes, causing leakage and cell death.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial properties of various triazole derivatives against clinical strains of MRSA and MSSA. The results indicated that compounds with trifluoromethyl substitutions had lower MIC values compared to their non-substituted counterparts, suggesting enhanced efficacy due to increased lipophilicity and hydrophobic interactions .
  • Antifungal Activity Assessment : Another research focused on the antifungal activity of triazole derivatives against Candida species. The study concluded that compounds with halogenated benzyl groups exhibited superior antifungal activity compared to non-halogenated variants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazol-3-One Derivatives

The following table summarizes key structural and electronic differences between the target compound and analogues from the provided evidence:

Compound Name & Evidence Reference Substituents & Positions Molecular Formula Key Features Physicochemical Implications
Target Compound 4-(3-ClPh), 5-Me, 2-[3-CF₃Bz] C₁₇H₁₂ClF₃N₃O Planar triazolone core; CF₃ enhances lipophilicity High thermal stability, moderate solubility in DMF
4-(4-ClPh)-1-(CyclopropylMe)-3-Me-1H-Triazol-5-one 4-(4-ClPh), 2-(CyclopropylMe), 5-Me C₁₄H₁₄ClN₃O Cyclopropylmethyl introduces steric hindrance Reduced crystallinity compared to target
3-(4-ClPh)-4-(4-MePh)-5-[3-CF₃BzS]-4H-Triazole 3-(4-ClPh), 4-(4-MePh), 5-[3-CF₃BzS] C₂₃H₁₇ClF₃N₃S Sulfanyl (-S-) linker instead of benzyl; CF₃ at 5-position Increased polarity, potential for hydrogen bonding
5-(3-ClPhS)-4-[(2-FBz)Methyleneamino]-4H-Triazol-3-thiol 4-[(2-FBz)Methyleneamino], 5-(3-ClPhS) C₁₅H₁₀ClFN₄S₂ Thiol (-SH) and imine groups; 2-fluorobenzylidene Enhanced reactivity in nucleophilic substitutions
4-(4-FBz)-3-[3-MeOBzS]-5-CF₃-4H-Triazole 4-(4-FBz), 3-[3-MeOBzS], 5-CF₃ C₁₈H₁₄F₄N₃OS Methoxybenzyl sulfanyl and 4-fluorobenzyl groups Improved solubility in polar solvents

Key Structural and Electronic Comparisons

Substituent Position Effects: The target compound’s 3-chlorophenyl group at position 4 contrasts with the 4-chlorophenyl in . 3-(Trifluoromethyl)benzyl (target) vs. sulfanyl-linked CF₃ (): The benzyl group in the target compound increases lipophilicity, while the sulfanyl linker in introduces polarity and hydrogen-bonding capacity .

Electronic Effects :

  • CF₃ Groups : Both the target and compounds include CF₃, but its position varies. In the target, CF₃ is part of the benzyl substituent, amplifying electron-withdrawing effects on the triazole ring. In , CF₃ at position 5 may stabilize negative charge density .
  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl (target) provides stronger electron withdrawal than 4-fluorophenyl (), influencing redox stability and π-π stacking .

Sulfanyl vs. Benzyl Linkers: Sulfanyl groups () enable disulfide bond formation, whereas benzyl groups (target) favor hydrophobic interactions .

Research Findings

  • Crystallography : The target compound’s isostructural analogs () crystallize in triclinic systems with two independent molecules per asymmetric unit. The perpendicular orientation of one fluorophenyl group in suggests similar steric effects may apply to the target’s 3-CF₃ benzyl group .
  • Synthetic Yields : High yields (>80%) are reported for triazolone derivatives (), implying scalable synthesis for the target compound .
  • Computational Insights : Density functional theory (DFT) studies () predict that exact exchange terms improve accuracy in modeling triazolone electronic structures, particularly for CF₃-containing derivatives .

Q & A

Q. What are the established synthetic routes for this triazolone derivative, and what reaction conditions are critical for high purity?

The compound can be synthesized via nucleophilic substitution and cyclization reactions. A validated method involves reacting substituted benzyl halides with triazole precursors in PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Key factors include stoichiometric control of chlorobenzyl derivatives and catalyst selection to minimize side products.

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H NMR : Confirm substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/trifluoromethylbenzyl groups).
  • IR : Identify triazolone C=O stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazolones .

Q. What solvents and purification methods are recommended for this compound?

The compound is typically recrystallized from hot aqueous acetic acid due to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). For chromatographic purification, silica gel with ethyl acetate/hexane gradients (3:7 ratio) is effective .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis or predict electronic properties?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways, such as transition-state energies for cyclization. They also predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with bioactivity or stability. Compare computed vibrational spectra with experimental IR data to validate models .

Q. How can contradictions between experimental and computational data be resolved?

Discrepancies in NMR chemical shifts or bond lengths may arise from solvent effects or crystal-packing forces. For example, X-ray structures often show shorter C=O bonds than DFT due to intermolecular interactions. Use solvent-implicit models (e.g., PCM) in DFT or refine crystallographic data with Hirshfeld surface analysis .

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

  • Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity.
  • Modify the trifluoromethylbenzyl moiety to alter lipophilicity and membrane permeability, as seen in related triazolones with fluorobenzyl groups .

Q. How do polymorphic forms affect stability and bioavailability?

Polymorph screening via solvent-drop grinding or thermal analysis (DSC/TGA) identifies stable crystalline forms. For instance, monoclinic vs. orthorhombic packing in analogous triazolones impacts dissolution rates .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers under dry, inert conditions (argon) to prevent hydrolysis.
  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) due to toxicity risks from inhalation or dermal contact .

Methodological Guidance Tables

Parameter Recommended Method Reference
Synthetic yield optimizationPEG-400 solvent, 70–80°C, Bleaching Earth Clay catalyst
DFT basis set6-311++G(d,p) for geometry optimization
Recrystallization solventAqueous acetic acid (3:1 v/v)
Bioactivity screeningAgar dilution (MIC) against S. aureus and E. coli

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